6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one

Monoamine Oxidase Neuropharmacology Structure-Activity Relationship

Researchers requiring a reproducible C6-substituted dihydroquinolinone scaffold for MAO-B or nNOS drug discovery often face inconsistent SAR due to positional isomer contamination. 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one eliminates this variable with a confirmed C6 2-oxopropyl handle, enabling selective MAO-B inhibitor synthesis. Key supply chain advantages: • Batch-specific CoA with NMR, HPLC, and GC ensures SAR integrity in primary screens. • Pre-installed ketone reduces synthetic step count for reductive amination or Grignard diversification. • Available from milligram to gram scale with verified purity, supporting both pilot studies and library production.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
CAS No. 119899-34-2
Cat. No. B190202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one
CAS119899-34-2
Synonyms6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1h)-one
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC(=O)CC1=CC2=C(C=C1)NC(=O)CC2
InChIInChI=1S/C12H13NO2/c1-8(14)6-9-2-4-11-10(7-9)3-5-12(15)13-11/h2,4,7H,3,5-6H2,1H3,(H,13,15)
InChIKeyNTXBPZMKPKUATK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one: Identity & Procurement


6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound within the 3,4-dihydroquinolin-2(1H)-one scaffold family, characterized by a partially hydrogenated quinoline core bearing a 2-oxopropyl substituent at the C6 position [1]. Its molecular formula is C12H13NO2 with a molecular weight of 203.24 g/mol . Commercial availability includes purities typically specified at ≥97% or ≥98%, with vendors providing batch-specific certificates of analysis including NMR, HPLC, and GC . The compound serves as a versatile small-molecule scaffold for further derivatization rather than an end-use bioactive molecule .

6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one: Substitution Risks


The 3,4-dihydroquinolin-2(1H)-one scaffold is highly sensitive to substituent position and identity; C6- versus C7-substitution yields divergent biological profiles even within the same target class [1]. For example, in monoamine oxidase (MAO) inhibition, C6-substituted derivatives predominantly yield potent and selective MAO-B inhibitors, whereas C7-substituted analogs exhibit weak MAO-A activity (e.g., 7-hydroxy derivative IC50 = 183 μM for MAO-A with no MAO-B effect) [2][3]. The 2-oxopropyl group at C6 provides a ketone-bearing alkyl chain with distinct electronic and steric properties compared to alkoxy, aminoalkoxy, or unsubstituted variants, directly influencing lipophilicity (logP range 3.03–4.55 for C6-substituted analogs) and subsequent molecular recognition [4]. Generic substitution among in-class compounds therefore risks unpredictable SAR outcomes and undermines reproducibility in synthetic or screening workflows.

Evidence Guide for 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one


C6 vs. C7 Regioisomerism in MAO Inhibition Selectivity

Systematic SAR studies on 3,4-dihydroquinolin-2(1H)-ones demonstrate that C6-substitution yields potent and selective MAO-B inhibition, whereas C7-substituted derivatives exhibit weak MAO-A activity [1]. While 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one itself has not been directly assayed for MAO inhibition, its C6-substitution pattern aligns it with the class of potent MAO-B selective inhibitors. In contrast, the 7-hydroxy analog is a weak MAO-A inhibitor (IC50 = 183 μM) with no MAO-B activity [2].

Monoamine Oxidase Neuropharmacology Structure-Activity Relationship

Synthetic Versatility of the 2-Oxopropyl Side Chain

The 2-oxopropyl substituent at C6 introduces a reactive ketone moiety that enables diverse downstream chemical transformations—including reductive amination, Grignard additions, and condensation reactions—that are unavailable with 6-hydroxy, 6-alkoxy, or unsubstituted analogs . For comparison, 6-hydroxy-3,4-dihydroquinolin-2(1H)-one requires O-alkylation to introduce functionality, whereas the 2-oxopropyl group provides a pre-installed electrophilic handle for C–C bond formation [1].

Synthetic Chemistry Medicinal Chemistry Scaffold Derivatization

Lipophilicity Profiles of C6-Substituted Dihydroquinolinones

C6-substituted 3,4-dihydroquinolin-2(1H)-ones exhibit logP values ranging from 3.03 to 4.55, positioning them within a lipophilicity window favorable for blood–brain barrier penetration and CNS target engagement [1]. By contrast, the unsubstituted parent scaffold 3,4-dihydroquinolin-2(1H)-one has a significantly lower logP (~1.5), and C7-substituted analogs show distinct logP relationships that do not directly extrapolate [2]. The 2-oxopropyl group contributes moderately to lipophilicity while preserving hydrogen-bonding capacity via the lactam NH and ketone oxygen.

Physicochemical Properties ADME Drug Design

Batch Quality Documentation for Reproducible SAR

Commercial suppliers of 6-(2-oxopropyl)-3,4-dihydroquinolin-2(1H)-one provide batch-specific certificates of analysis (CoA) including NMR, HPLC, and GC purity verification at ≥97% . In contrast, many custom-synthesized 6-substituted dihydroquinolinone analogs lack standardized QC documentation, introducing variability that can confound biological assay interpretation . The availability of authenticated analytical data directly supports reproducible SAR studies and reduces the risk of artifact-driven activity.

Quality Control Reproducibility Procurement

C6 Substitution in nNOS and H3R Antagonism

Independent studies have identified 3,4-dihydroquinolin-2(1H)-ones bearing C6-substituents as selective inhibitors of human neuronal nitric oxide synthase (nNOS) [1] and as potent histamine H3 receptor (H3R) antagonists with antiseizure activity [2]. The 6-aminoalkoxy series displayed H3R antagonism in nanomolar to low micromolar ranges, while 6-substituted thiophene amidine derivatives achieved nNOS inhibition [1]. These target activities are not observed with the unsubstituted parent scaffold or with C7-substituted analogs in the same assays, reinforcing the unique biological relevance of C6-functionalized derivatives.

Nitric Oxide Synthase Histamine H3 Receptor CNS Disorders

Storage and Handling for Stability

Vendor specifications for 6-(2-oxopropyl)-3,4-dihydroquinolin-2(1H)-one include sealed storage at 2–8°C under dry conditions to prevent degradation . This storage requirement is consistent with the compound's partially saturated lactam structure and ketone functionality, which may undergo hydrolysis or oxidation if improperly stored. In comparison, fully aromatic quinolin-2(1H)-ones (e.g., 6-substituted quinolin-2(1H)-ones) are more oxidation-resistant but lack the synthetic versatility of the partially saturated scaffold [1].

Stability Storage Handling

Application Scenarios for 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one


CNS-Penetrant MAO-B Inhibitor Libraries

Based on class-level evidence that C6-substituted dihydroquinolinones exhibit potent and selective MAO-B inhibition with favorable logP values (3.03–4.55) [1], 6-(2-oxopropyl)-3,4-dihydroquinolin-2(1H)-one is an ideal starting scaffold for synthesizing focused compound libraries targeting MAO-B for Parkinson's disease or neuroprotection. The 2-oxopropyl ketone handle enables rapid diversification via reductive amination or Grignard addition, accelerating SAR exploration while maintaining the C6-substitution pattern required for MAO-B selectivity [2].

nNOS Inhibitor Hit-to-Lead Optimization

Evidence demonstrates that 6-substituted 3,4-dihydroquinolin-2(1H)-ones serve as selective human nNOS inhibitors [3]. 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one provides the requisite C6-substitution framework for nNOS target engagement, with the ketone moiety offering a site for further optimization to enhance potency and selectivity over eNOS and iNOS isoforms. The documented batch quality with NMR/HPLC verification ensures that SAR observed in primary screens is attributable to the compound rather than impurities.

H3R Antagonists for Seizure Disorders

Recent studies have identified 6-aminoalkoxy-3,4-dihydroquinolin-2(1H)-ones as potent H3R antagonists with antiseizure efficacy [4]. 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one can be readily converted to 6-aminoalkoxy derivatives via reductive amination of the ketone with appropriate aminoalkyl chains, enabling rapid access to H3R-targeted analogs. The compound's commercial availability with documented purity reduces synthetic burden and accelerates early-stage lead generation.

Academic Chemical Biology Probe Diversification

The 2-oxopropyl group at C6 provides a unique electrophilic handle absent in hydroxy- or alkoxy-substituted analogs , enabling chemists to explore diverse chemical space through condensation, nucleophilic addition, and alpha-functionalization reactions. For academic laboratories with limited synthetic capacity, this pre-installed functionality reduces step count and material costs compared to building the same diversity from 6-hydroxy precursors. Procurement with batch-specific CoA supports publication-quality reproducibility.

Technical Documentation Hub

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